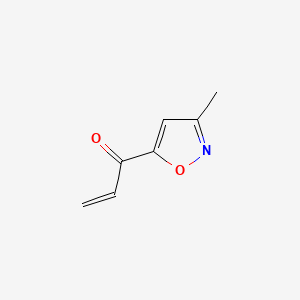![molecular formula C6H11ClN2O2 B15314234 5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride CAS No. 2825011-64-9](/img/structure/B15314234.png)
5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride is a synthetic compound with the molecular formula C6H11ClN2O2. It is primarily used in research settings and is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound often involves bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
- 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
- 2-Azaspiro[3.4]octane
Uniqueness
5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
2825011-64-9 |
|---|---|
Molecular Formula |
C6H11ClN2O2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-8-5(9)10-4-6(8)2-7-3-6;/h7H,2-4H2,1H3;1H |
InChI Key |
GNIGPMGSZRLDFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OCC12CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



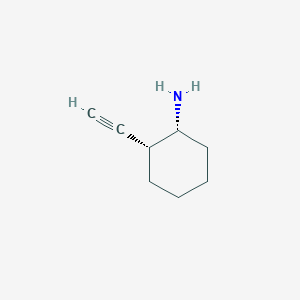
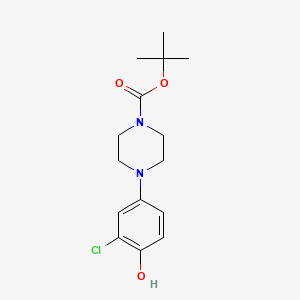
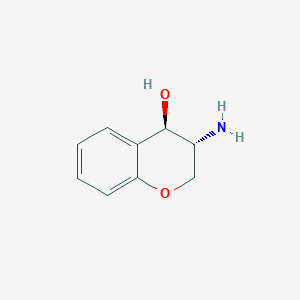
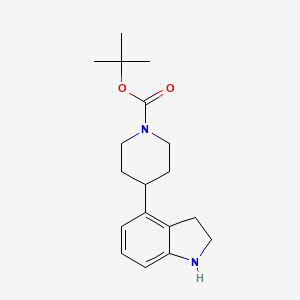
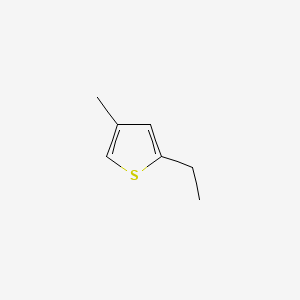
![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)
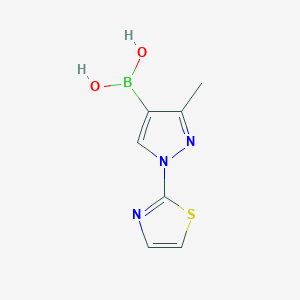
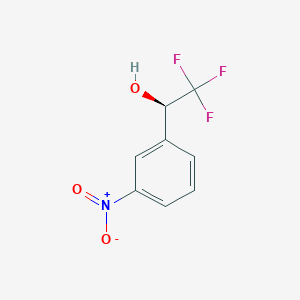
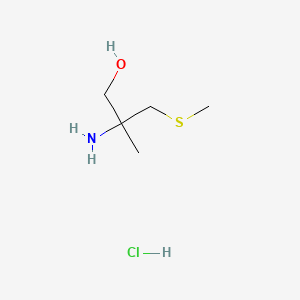

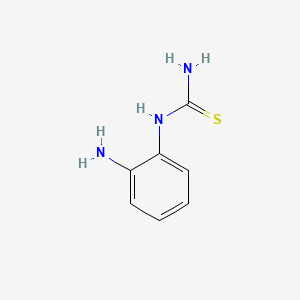
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)
